Diethylchlorosilane

Surface Chemistry Silanization Silica Modification

Diethylchlorosilane (CAS 1609-19-4, C4H11ClSi, MW 121.66 g/mol) is a monofunctional chlorosilane possessing a single Si–Cl reactive site alongside a hydridic Si–H bond and two ethyl substituents. It is a colorless liquid with an estimated boiling point of 99.09°C and a density of 0.8731 g/cm³.

Molecular Formula C4H10ClSi
Molecular Weight 121.66 g/mol
CAS No. 1609-19-4
Cat. No. B158759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylchlorosilane
CAS1609-19-4
Molecular FormulaC4H10ClSi
Molecular Weight121.66 g/mol
Structural Identifiers
SMILESCC[Si](CC)Cl
InChIInChI=1S/C4H10ClSi/c1-3-6(5)4-2/h3-4H2,1-2H3
InChIKeySOYVLBDERBHIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylchlorosilane (CAS 1609-19-4): Procurement Specifications and Baseline Characterization


Diethylchlorosilane (CAS 1609-19-4, C4H11ClSi, MW 121.66 g/mol) is a monofunctional chlorosilane possessing a single Si–Cl reactive site alongside a hydridic Si–H bond and two ethyl substituents [1]. It is a colorless liquid with an estimated boiling point of 99.09°C and a density of 0.8731 g/cm³ . Its dual functionality enables it to serve as a versatile intermediate in organosilicon synthesis, a surface-modifying agent for siliceous substrates, and a precursor for silicon-based materials .

Why Diethylchlorosilane Cannot Be Substituted Generically: Structural Basis for Differential Performance


Substituting diethylchlorosilane with other chlorosilanes is not trivial due to the compound's unique combination of a single Si–Cl bond, a Si–H bond, and two ethyl groups. This specific architecture dictates its reactivity, surface grafting behavior, and the stability of its reaction products. Generic replacement with dichlorosilanes (e.g., dimethyldichlorosilane) leads to fundamentally different surface modification outcomes due to divergent reaction pathways (intramolecular vs. intermolecular condensation) and layer thicknesses [1]. Furthermore, the silyl ethers derived from diethylchlorosilane exhibit a distinct stability profile compared to those from trimethylchlorosilane or bulkier triethylsilane, directly impacting the viability of synthetic routes requiring specific protecting group lability under acidic or basic conditions [2]. The presence of the Si–H bond also provides a reductive or hydrosilylation handle absent in fully alkylated or fully chlorinated analogs, expanding its utility beyond simple silylation. Therefore, a procurement decision must be guided by the specific performance metrics outlined below rather than assumed interchangeability.

Quantitative Evidence Guide: Differentiated Performance of Diethylchlorosilane vs. Analogs


Surface Modification: Monolayer Formation vs. Polymerized Multilayers

In a comparative in-situ infrared study of silane grafting onto planar silica surfaces, diethylchlorosilane (Et2SiHCl) exclusively formed a dense, well-defined monolayer. In stark contrast, ethyldichlorosilane (EtSiHCl2), a dichloro analog, underwent polymerization, producing an organosiloxane multilayer of uncontrolled thickness [1]. This difference arises because the monofunctional chlorosilane can only attach via a single surface siloxane bond, while the dichlorosilane can undergo intermolecular condensation after initial grafting.

Surface Chemistry Silanization Silica Modification

Silyl Ether Hydrolytic Stability: Intermediate Lability for Synthetic Flexibility

The stability of silyl protecting groups is ranked hierarchically based on steric and electronic properties of the alkyl ligands. Under basic hydrolysis conditions, the diethylsilyl (Et2SiH-) protecting group—derived from diethylchlorosilane—exhibits stability greater than trimethylsilyl (TMS) and phenyldimethylsilyl groups, but significantly less than the more sterically demanding triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) groups [1]. The relative stability order under basic hydrolysis is: Me3Si ~ Ph2MeSi < Et3Si < tBuMe2Si ~ tBuPh2Si < iPr3Si.

Organic Synthesis Protecting Groups Silylation

Surface Silylation Efficiency: Alkyl Chain Length Modulates Layer Thickness and Dielectric Constant

In a head-to-head comparison of dichlorosilanes (R2SiCl2) for surface silylation of porous silicon-based films in supercritical CO2, the diethyl analog (DEDCS) produced a deposited layer of 31.3 ± 4.8 nm thickness, intermediate between the 19.0 ± 1.6 nm layer from the dimethyl analog (DMDCS) and the 74.2 ± 4.7 nm layer from the dibutyl analog (DBDCS) [1]. Correspondingly, the dielectric constant of the modified film decreased from 3.5 (untreated) to 2.97 for DEDCS, compared to 2.59 for DMDCS and 3.4 for DBDCS [1].

Surface Modification Low-k Dielectrics Silane Coupling Agents

Hydrogen-Bonding Mitigation in Porous Films: Alkyl-Dependent Performance

FTIR analysis of silylated porous films revealed that diethyldichlorosilane (DEDCS) treatment resulted in a 3.9% ± 5.0% increase in hydrogen bonding relative to untreated controls, whereas dimethyldichlorosilane (DMDCS) achieved a 14.4% ± 9.8% reduction in hydrogen bonding [1]. Both compounds effectively eliminated isolated/geminal OH groups (93.9% ± 5.4% and 100% reduction, respectively), but the longer ethyl chains on DEDCS were associated with a net increase in residual hydrogen bonding compared to the more compact methyl substituents.

Surface Modification Hydrophobic Coatings Porous Materials

Defined Application Scenarios for Diethylchlorosilane Based on Quantitative Evidence


Precision Monolayer Surface Functionalization

When the research or industrial objective requires a covalently attached, well-defined monolayer on silica or metal oxide surfaces, diethylchlorosilane is the preferred reagent. As demonstrated by in situ FTIR studies, its monofunctional chlorosilane character ensures grafting without unwanted polymerization or multilayer formation, in direct contrast to dichlorosilane analogs [3]. This is critical for fabricating sensors, chromatography stationary phases, and catalytic supports where surface homogeneity and controlled coverage are paramount.

Synthetic Intermediate Requiring Intermediate Silyl Protecting Group Stability

In multi-step organic syntheses, the diethylsilyl protecting group—readily installed using diethylchlorosilane—offers a strategic intermediate in the lability spectrum. It provides greater stability than the commonly used trimethylsilyl (TMS) group, enabling it to survive conditions that would prematurely cleave TMS ethers. However, it remains readily removable under conditions that leave highly robust groups like TBS or TIPS intact, facilitating orthogonal protection schemes [3]. This differentiated stability profile directly guides reagent selection in complex natural product and pharmaceutical synthesis.

Dielectric Film Engineering with Targeted Thickness and k-Value

For semiconductor applications requiring a porous low-k dielectric film, diethylchlorosilane (as its dichloro derivative DEDCS) enables deposition of a 31.3 ± 4.8 nm layer with a dielectric constant of 2.97 [3]. This specific combination of thickness and k-value is intermediate between the thinner, lower-k films produced by dimethyl analogs (19.0 nm, k=2.59) and the thicker, higher-k films from dibutyl analogs (74.2 nm, k=3.4) [3]. When device specifications cannot be met by either extreme, the diethyl-based reagent provides a tunable middle-ground solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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